1-(1-Ethylpiperidin-4-yl)piperazine chemical properties
1-(1-Ethylpiperidin-4-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(1-Ethylpiperidin-4-yl)piperazine: Properties, Synthesis, and Analysis
Introduction
1-(1-Ethylpiperidin-4-yl)piperazine is a disubstituted piperidine-piperazine derivative. This class of compounds, characterized by the linkage of two distinct saturated nitrogen-containing heterocycles, represents a significant scaffold in medicinal chemistry. The piperidine and piperazine moieties are prevalent in a vast number of biologically active molecules and approved pharmaceuticals, valued for their ability to influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, as well as for their role as versatile scaffolds for interacting with biological targets.[1][2] Derivatives of piperidinyl-piperazine have been investigated for a range of therapeutic applications, including as modulators of cannabinoid receptors (CB1), 5-HT1A receptor antagonists, and potential antiviral agents.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(1-Ethylpiperidin-4-yl)piperazine. Given the limited publicly available experimental data for this specific molecule, this guide leverages data from its closest structural analog, 1-(1-methylpiperidin-4-yl)piperazine , to provide reasoned estimations of its properties, alongside established synthetic and analytical methodologies applicable to this class of compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or application of novel heterocyclic compounds.
Physicochemical and Computed Properties
Direct experimental data for 1-(1-Ethylpiperidin-4-yl)piperazine is not widely published. Therefore, the properties of its close structural analog, 1-(1-methylpiperidin-4-yl)piperazine (CAS: 23995-88-2), are presented below as a reliable reference point.[3][4] The primary difference is the substitution of a methyl group with an ethyl group on the piperidine nitrogen, which is expected to slightly increase the molecular weight, lipophilicity (XLogP), and boiling point, while minimally affecting other parameters.
| Property | Value (for 1-(1-Ethylpiperidin-4-yl)piperazine) | Value (for 1-(1-methylpiperidin-4-yl)piperazine) | Data Source |
| IUPAC Name | 1-(1-Ethylpiperidin-4-yl)piperazine | 1-(1-Methylpiperidin-4-yl)piperazine | - |
| CAS Number | 686298-05-5 | 23995-88-2 | [4][5] |
| Molecular Formula | C₁₁H₂₃N₃ | C₁₀H₂₁N₃ | [4][5] |
| Molecular Weight | 197.32 g/mol | 183.29 g/mol | [4][5] |
| Appearance | Estimated: Colorless to Light Yellow Liquid | Colorless to Light Yellow Clear Liquid | [3] |
| Boiling Point | Estimated: >110 °C / 0.1 mmHg | 110 °C / 0.1 mmHg | [3] |
| Flash Point | Estimated: >113 °C | 113 °C | [3] |
| Specific Gravity | Estimated: ~0.98-1.0 | 0.99 (20/20 °C) | [3] |
| Computed XLogP3 | Estimated: ~0.6-0.8 | 0.2 | [4] |
| Hydrogen Bond Donor Count | 1 | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |
| Rotatable Bond Count | 2 | 1 | [4][5] |
| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [4][5] |
Synthesis and Purification
The synthesis of 1-(1-Ethylpiperidin-4-yl)piperazine can be approached through several established synthetic routes. The two most logical and industrially scalable methods are reductive amination and direct N-alkylation.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its efficiency and broad applicability.[6] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the target molecule, this involves the reaction of 1-ethylpiperidin-4-one with piperazine .
Causality of Experimental Choices:
-
Reagents : 1-ethylpiperidin-4-one is the key starting material containing the desired N-ethylpiperidine core. Piperazine is used in excess to favor the mono-substituted product and minimize the formation of the dialkylated byproduct where two piperidone molecules react with one piperazine.
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less sensitive to moisture than other hydrides like sodium cyanoborohydride (NaBH₃CN) and can be used in acidic conditions, which helps to catalyze imine formation.
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.[7]
-
Catalyst : A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.[7]
Experimental Protocol:
-
To a stirred solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 volumes), add 1-ethylpiperidin-4-one (1.0 equivalent).
-
Add glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15-20 minutes, controlling any exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or alumina, or by vacuum distillation to yield pure 1-(1-Ethylpiperidin-4-yl)piperazine.
Method 2: N-Alkylation of a Precursor
An alternative route involves the direct ethylation of the secondary amine on the piperidine ring of a suitable precursor. This method is straightforward but requires careful control to prevent over-alkylation. The logical precursor for this synthesis is 1-(piperidin-4-yl)piperazine (CAS: 142013-66-9).[8]
Causality of Experimental Choices:
-
Precursor : 1-(Piperidin-4-yl)piperazine provides the core structure. Its piperidine nitrogen is a secondary amine, which is typically more nucleophilic than the piperazine nitrogens (one of which is secondary, the other tertiary), but steric hindrance can influence reactivity. To ensure selective ethylation on the piperidine nitrogen, the more reactive secondary amine of the piperazine ring must first be protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Alkylating Agent : Ethyl iodide or ethyl bromide are common and effective electrophiles for N-alkylation.[9]
-
Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to scavenge the acid (HI or HBr) generated during the reaction, driving the equilibrium towards the product.
-
Deprotection : Following successful N-ethylation, the Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Experimental Protocol:
-
Protection : React 1-(piperidin-4-yl)piperazine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the less hindered secondary amine of the piperazine ring, yielding 4-(piperidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester.
-
Alkylation : Dissolve the Boc-protected precursor (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (2.0 equivalents) and ethyl iodide (1.2 equivalents).
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by chromatography to obtain Boc-protected 1-(1-Ethylpiperidin-4-yl)piperazine.
-
Deprotection : Dissolve the purified intermediate in a suitable solvent like DCM and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure, then neutralize with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product into an organic solvent.
-
Dry, concentrate, and purify the final product as described in Method 1.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized 1-(1-Ethylpiperidin-4-yl)piperazine.
Chromatographic Methods
-
Gas Chromatography (GC) : Due to its volatility, GC is a suitable method for assessing the purity of the final product. A method similar to that developed for other simple piperazines can be employed, typically using a mid-polarity column (like a DB-17) with a flame ionization detector (FID).[10]
-
High-Performance Liquid Chromatography (HPLC) : Since the molecule lacks a strong chromophore, UV detection in HPLC can be challenging.[11] Derivatization with a UV-active agent may be necessary for sensitive quantification.[11] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Mass spectrometry (LC-MS) is the preferred method for monitoring reactions and confirming the molecular weight.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex due to overlapping signals from the two heterocyclic rings. Key diagnostic signals would include a triplet corresponding to the methyl protons (~1.1 ppm) and a quartet for the methylene protons (~2.4 ppm) of the N-ethyl group. The protons on the piperidine and piperazine rings would appear as a series of multiplets in the ~2.3-3.2 ppm region.
-
¹³C NMR : The carbon spectrum will confirm the presence of 11 distinct carbon signals (unless there is accidental equivalence). The ethyl group carbons would appear at approximately 12 ppm (CH₃) and 52 ppm (CH₂). The remaining signals for the piperidine and piperazine rings would be found in the 45-65 ppm range.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 198.3. The fragmentation pattern would likely involve the cleavage of the C-N bond between the two rings.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2800-3000 cm⁻¹) and C-N stretching. A key feature would be the N-H stretching vibration from the secondary amine on the piperazine ring, appearing as a moderate band around 3300 cm⁻¹.
Reactivity and Stability
Reactivity
The reactivity of 1-(1-Ethylpiperidin-4-yl)piperazine is governed by the nucleophilicity of its nitrogen atoms.
-
Secondary Amine (Piperazine) : The N-H group on the piperazine ring is the most reactive site for electrophilic attack. It will readily undergo reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), sulfonylation (with sulfonyl chlorides), and Michael additions .[6]
-
Tertiary Amines (Piperidine and Piperazine) : The two tertiary amines are basic and can be protonated to form salts. They are generally less nucleophilic than the secondary amine due to steric hindrance. They can, however, be oxidized or, under forcing conditions with highly reactive electrophiles like methyl iodide, undergo quaternization to form quaternary ammonium salts.
Stability and Storage
Like many amines, 1-(1-Ethylpiperidin-4-yl)piperazine is expected to be sensitive to air and carbon dioxide. It is a base and will react with CO₂ from the atmosphere to form carbamates. Studies on other synthetic piperazines have shown that they can be unstable over long periods, especially at room temperature. Phenyl piperazines, in particular, have shown degradation over time, while benzyl piperazines are more stable.
For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] Refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation.[3] It should be kept away from strong oxidizing agents and strong acids.
Potential Applications and Significance
The 1-(piperidin-4-yl)piperazine scaffold is a privileged structure in drug discovery. The ethyl group on the piperidine nitrogen modulates the compound's basicity and lipophilicity compared to its methyl or unsubstituted analogs. This fine-tuning can be critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with a specific biological target.
Derivatives of this core structure have been explored in various therapeutic areas, demonstrating the scaffold's utility:
-
Central Nervous System (CNS) Disorders : Many piperazine-piperidine compounds interact with CNS targets like serotonin and dopamine receptors.
-
Antiviral Activity : The scaffold has been investigated for the treatment of viral infections such as Hepatitis C Virus (HCV).
-
Metabolic Disorders : Certain derivatives have been patented as CB1 receptor modulators for treating metabolic syndromes.
The title compound serves as a valuable building block for creating libraries of more complex molecules for screening and lead optimization in drug discovery programs. Its specific physicochemical properties make it an attractive intermediate for developing novel therapeutics.
References
-
Wikipedia. Piperazine. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
PubChem. 1-(Piperidin-4-yl)piperazine. [Link]
- Google Patents.
-
Organic Syntheses. Piperidine, 1-ethyl-. [Link]
-
NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Journal of Applicable Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
- Google Patents.
-
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
NIH. Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)acetyl]piperazine-1-carboxylate. [Link]
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]

